![molecular formula C9H15IO2 B13326003 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13326003.png)
3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane is an organic compound with the molecular formula C9H15IO2. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a cyclopentyl group substituted with an iodomethyl group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane typically involves the reaction of cyclopentanol with iodomethane in the presence of a base to form 1-(iodomethyl)cyclopentanol. This intermediate is then reacted with oxetane under specific conditions to yield the target compound .
-
Step 1: Formation of 1-(Iodomethyl)cyclopentanol
Reactants: Cyclopentanol, Iodomethane
Conditions: Base (e.g., potassium carbonate), Solvent (e.g., acetone), Room temperature
Reaction: Cyclopentanol + Iodomethane → 1-(Iodomethyl)cyclopentanol
-
Step 2: Formation of this compound
Reactants: 1-(Iodomethyl)cyclopentanol, Oxetane
Conditions: Acid catalyst (e.g., sulfuric acid), Solvent (e.g., dichloromethane), Reflux
Reaction: 1-(Iodomethyl)cyclopentanol + Oxetane → this compound
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of cyclopentylmethanol derivatives
Common Reagents and Conditions
-
Substitution Reactions
Reagents: Nucleophiles (e.g., sodium azide, potassium thiocyanate)
Conditions: Solvent (e.g., acetonitrile), Room temperature
-
Oxidation Reactions
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium, Elevated temperature
-
Reduction Reactions
Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Conditions: Solvent (e.g., tetrahydrofuran), Low temperature
Major Products Formed
Substitution Reactions: Formation of substituted oxetane derivatives.
Oxidation Reactions: Formation of oxidized oxetane derivatives.
Reduction Reactions: Formation of cyclopentylmethanol derivatives
Scientific Research Applications
3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Iodomethyl)oxetane: Similar structure but lacks the cyclopentyl group.
1-(Iodomethyl)cyclopentanol: Intermediate in the synthesis of 3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane.
Cyclopentylmethanol: Lacks the oxetane ring and iodomethyl group
Uniqueness
This compound is unique due to the presence of both an oxetane ring and a cyclopentyl group substituted with an iodomethyl group.
Properties
Molecular Formula |
C9H15IO2 |
|---|---|
Molecular Weight |
282.12 g/mol |
IUPAC Name |
3-[1-(iodomethyl)cyclopentyl]oxyoxetane |
InChI |
InChI=1S/C9H15IO2/c10-7-9(3-1-2-4-9)12-8-5-11-6-8/h8H,1-7H2 |
InChI Key |
VGMKBXYSOICJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CI)OC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


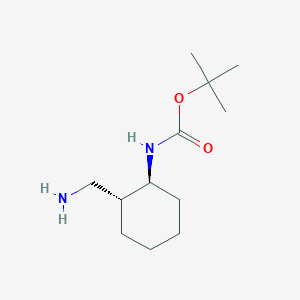
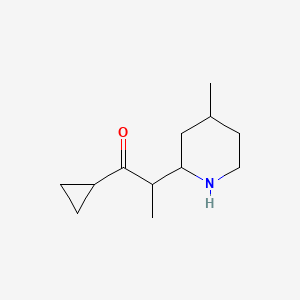

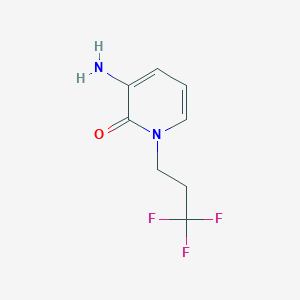
![5-Bromo-6-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B13325944.png)
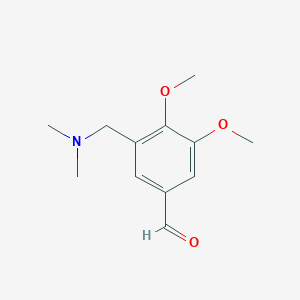



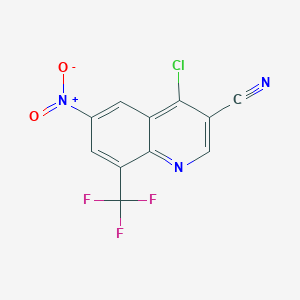


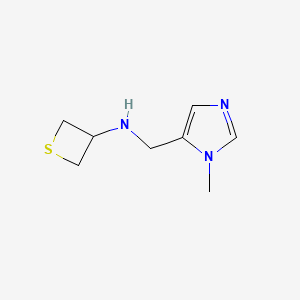
![5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13325989.png)
